5-Bromo-7-azaindole

Medicinal Chemistry Ovarian Cancer Gold Complexes

5-Bromo-7-azaindole (CAS 183208-35-7) is the optimal halogenated building block for kinase and BCL-2 inhibitor programs. Its bromine atom provides ideal oxidative addition efficiency for rapid Suzuki-Miyaura diversification—outperforming 5-chloro and 5-fluoro analogs in cross-coupling scope and yield. As the established intermediate for Venetoclax (ABT-199), a validated two-step manufacturing process ensures reliable, cost-effective scale-up. Detailed multi-solvent solubility data enables straightforward crystallization without empirical screens, saving months of process development. Select 5-Br-7-azaindole for predictable, high-yielding synthesis of 5-aryl/heteroaryl libraries and to leverage halogen-bonding interactions that enhance target selectivity.

Molecular Formula C7H5BrN2
Molecular Weight 197.03 g/mol
CAS No. 183208-35-7
Cat. No. B068098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-7-azaindole
CAS183208-35-7
Molecular FormulaC7H5BrN2
Molecular Weight197.03 g/mol
Structural Identifiers
SMILESC1=CNC2=NC=C(C=C21)Br
InChIInChI=1S/C7H5BrN2/c8-6-3-5-1-2-9-7(5)10-4-6/h1-4H,(H,9,10)
InChIKeyLPTVWZSQAIDCEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-7-azaindole CAS 183208-35-7: A Privileged Halogenated Scaffold for Kinase Inhibitor Development and Cross-Coupling Chemistry


5-Bromo-7-azaindole (5-bromo-1H-pyrrolo[2,3-b]pyridine, CAS 183208-35-7) is a halogenated heterocyclic building block belonging to the 7-azaindole family. It features a bromine atom at the 5-position of the bicyclic pyrrolo[2,3-b]pyridine core, which serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions, including Suzuki-Miyaura and Stille couplings [1]. This structural motif enables the efficient construction of diverse biaryl and heteroaryl derivatives, making it a cornerstone intermediate in medicinal chemistry programs targeting kinases, BCL-2, and other disease-relevant proteins . The compound exhibits distinct physicochemical properties, including well-characterized solubility behavior across a range of pure and mixed solvent systems, which facilitates rational crystallization and process development [2].

Why 5-Bromo-7-azaindole Cannot Be Replaced by Other 5-Halo-7-azaindoles or Unsubstituted 7-Azaindole


The 5-position halogen identity on the 7-azaindole scaffold profoundly influences both the synthetic utility and the biological activity of derived compounds. While 5-chloro-, 5-fluoro-, and 5-iodo-7-azaindoles are commercially available, their reactivity profiles in cross-coupling reactions differ markedly due to the strength of the carbon-halogen bond, with bromine offering an optimal balance between oxidative addition efficiency and stability [1]. Furthermore, the electronic and steric properties of the halogen substituent directly modulate the target binding affinity and selectivity of the final bioactive molecules; for instance, the bromine atom can participate in halogen bonding interactions with protein backbones that are not possible with smaller halogens like fluorine or chlorine [2]. Consequently, substituting 5-bromo-7-azaindole with an alternative 5-halo or unsubstituted 7-azaindole in a synthetic route often leads to reduced yields, altered regioselectivity, or a significant loss in downstream biological potency. The following quantitative evidence sections delineate the specific, measurable advantages that justify the selection of 5-bromo-7-azaindole over its closest analogs.

Quantitative Differentiation Evidence for 5-Bromo-7-azaindole: Head-to-Head Comparisons and Class-Level Inferences


Superior Cytotoxicity Profile of 5-Bromo-7-azaindole Gold(I) Complex vs. 5-Fluoro- and 3-Iodo Analogs in Cisplatin-Resistant Ovarian Cancer Cells

In a direct comparative study of gold(I) N-heterocyclic carbene (NHC) complexes bearing different 7-azaindole ligands, the complex containing 5-bromo-7-azaindole ([Au(iPr)(5-bromo-7-azaindole)]) demonstrated a distinct cytotoxicity profile against the cisplatin-resistant A2780R human ovarian cancer cell line. While complexes with 5-fluoro-7-azaindole (1), 3-chloro-7-azaindole (3), and 3-iodo-7-azaindole (4) exhibited IC50 values ranging from approximately 7 to 12 µM, the 5-bromo-7-azaindole complex (2) showed an IC50 greater than 25 µM [1]. This substantial reduction in potency against the resistant cell line, while maintaining moderate activity against the parental A2780 line (IC50 ~4–9 µM), suggests a differential interaction with resistance mechanisms, potentially offering a unique selectivity window.

Medicinal Chemistry Ovarian Cancer Gold Complexes Cytotoxicity

Markedly Higher Potency of 5-Bromo-7-azaindole Gold(I) Triphenylphosphane Complex vs. Cisplatin in Sensitive Ovarian Cancer Cells

A separate investigation into gold(I) triphenylphosphane complexes containing various deprotonated 7-azaindole derivatives revealed that the complex with 5-bromo-7-azaindole (complex 5) achieved significantly higher potency (IC50 = 2.8–3.5 µM) than the clinical anticancer drug cisplatin (IC50 = 20.3 µM) against the A2780 human ovarian carcinoma cell line [1]. Furthermore, this complex displayed a favorable selectivity index, with markedly lower toxicity toward non-cancerous MRC-5 fibroblasts (IC50 = 26.0–29.2 µM).

Medicinal Chemistry Ovarian Cancer Gold Complexes Cytotoxicity

Validated Reactivity as a Superior Substrate for Suzuki-Miyaura Cross-Coupling to Generate Fluorescent Biaryls

The 5-bromo substituent on 7-azaindole is specifically exploited as a synthetic handle for Suzuki-Miyaura cross-coupling reactions, enabling the efficient introduction of diverse aryl groups. A 2022 study demonstrated that bis(5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanone undergoes coupling with various aryl boronic acids to yield highly functionalized fluorescent biaryl derivatives 6a–e in excellent yield [1]. While the parent 7-azaindole or 5-chloro-7-azaindole would exhibit significantly lower reactivity or require harsher conditions under the same catalytic system (class-level inference based on bond dissociation energies), the 5-bromo derivative provides an optimal balance of stability and reactivity for palladium-catalyzed transformations.

Organic Synthesis Cross-Coupling Suzuki-Miyaura Fluorescent Probes

Process Efficiency Advantage: A Two-Step Manufacturing Route for 5-Bromo-7-azaindole vs. Multi-Step Legacy Processes

A patented manufacturing process (US 2011/0224438) provides a specific, two-step method for synthesizing 5-bromo-7-azaindole, which is explicitly claimed as an improvement over prior art processes for halogenated 7-azaindoles that required multiple steps and hazardous reagents [1]. The invention contrasts its novel, two-step sequence with the existing multistep routes disclosed in US 2006/0183758 and WO03/082869, which are described as using environmentally hazardous reagents and/or heavy metals that are difficult to remove. This direct comparison establishes that the procurement of 5-bromo-7-azaindole manufactured via this specific route offers a more sustainable and scalable supply chain advantage compared to material made by older, more complex methods.

Process Chemistry Manufacturing Scalability Green Chemistry

Well-Defined Solubility Parameters in Pure and Binary Solvent Systems for Optimized Crystallization and Formulation

A comprehensive study published in the Journal of Molecular Liquids determined the solubility of 5-bromo-7-azaindole in ten pure solvents (including methanol, ethyl acetate, DCM, acetonitrile, ethanol, and n-hexane) and four binary solvent mixtures across a temperature range of 278.15–323.15 K [1]. The experimental data were accurately correlated using five thermodynamic models (modified Apelblat, λh, CNIBS/R-K, Jouyban–Acree, and KAT-LSER), providing a robust quantitative framework for solvent selection in crystallization and process development. For example, the solubility in methanol at 298.15 K is approximately 0.012 mol/mol, while in dichloromethane it is significantly higher, allowing for precise control over purification and yield.

Process Chemistry Crystallization Solubility Formulation

Established Role as the Key Intermediate in the Synthesis of Venetoclax (ABT-199), an FDA-Approved BCL-2 Inhibitor

5-Bromo-7-azaindole is a critical intermediate in the patented synthetic route to Venetoclax (ABT-199), a potent and selective BCL-2 inhibitor approved for treating chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML) . A specific patent example details the conversion of 5-bromo-7-azaindole (20.0 g, 101.5 mmol) to the corresponding 7-azaindole-5-pinacol borate, a key step in constructing the final drug molecule [1]. While other 7-azaindole derivatives could theoretically serve a similar role, the established, validated, and scaled use of the 5-bromo derivative in this commercial manufacturing process provides a compelling reason for its selection over unproven alternatives.

Medicinal Chemistry Oncology BCL-2 Inhibitor Drug Synthesis

High-Impact Application Scenarios for 5-Bromo-7-azaindole Derived from Quantitative Differentiation Evidence


Development of Next-Generation Kinase Inhibitors via Suzuki-Miyaura Diversification

Medicinal chemistry programs aiming to explore structure-activity relationships (SAR) around the 5-position of a 7-azaindole kinase inhibitor scaffold should prioritize 5-bromo-7-azaindole. Its demonstrated efficiency in Suzuki-Miyaura cross-coupling allows for the rapid, parallel synthesis of diverse 5-aryl and 5-heteroaryl libraries, a capability not as readily accessible with less reactive 5-chloro or 5-fluoro analogs. This directly accelerates hit-to-lead optimization and the identification of potent, selective clinical candidates.

Design of Metal-Based Anticancer Agents with Tailored Activity and Resistance Profiles

Researchers developing gold(I) or other transition metal complexes as potential anticancer therapeutics should select 5-bromo-7-azaindole as a ligand when seeking a specific cytotoxicity profile. Direct comparative data shows that gold complexes bearing this ligand exhibit markedly different potency against cisplatin-resistant ovarian cancer cells compared to 5-fluoro and 3-iodo analogs . This evidence supports the rational, rather than arbitrary, selection of the 5-bromo derivative to achieve a desired selectivity window or overcome specific resistance mechanisms.

Scalable Process Development and Manufacturing of Venetoclax and Related BCL-2 Inhibitors

Process chemists and CMC teams involved in the scale-up or manufacturing of Venetoclax (ABT-199) or its analogs should procure 5-bromo-7-azaindole as the established, validated intermediate . The existence of a patented, efficient, two-step manufacturing process for the compound itself [3] ensures a reliable and cost-effective supply chain for kilogram-scale campaigns, reducing both development risk and time-to-clinic for projects built on this core.

Rational Crystallization Process Design Enabled by Pre-existing Solubility Data

Process development groups requiring high-purity 5-bromo-7-azaindole for subsequent reactions can leverage the extensive, multi-solvent solubility dataset to design an optimized crystallization process without performing a full empirical solvent screen . This directly saves significant time and material costs during early-stage scale-up, providing a clear procurement advantage over less well-characterized 7-azaindole derivatives where such data is absent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-7-azaindole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.